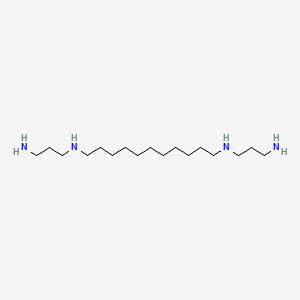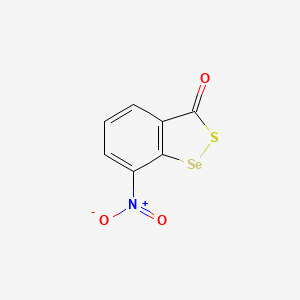
4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid is a chemical compound that features a chlorophenyl group, an imidazole ring, and a butenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid typically involves the reaction of 4-chlorobenzaldehyde with imidazole under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the butenoic acid moiety. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like sulfur .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, affecting their activity. The chlorophenyl group may also play a role in the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Methanone, (4-chlorophenyl)-1H-imidazol-1-yl-: This compound shares the chlorophenyl and imidazole moieties but lacks the butenoic acid group.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound contains a benzoimidazole ring and a phenyl group, differing in structure and properties.
Uniqueness
4-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)-4-oxobut-2-enoic acid is unique due to the presence of the butenoic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications .
Propiedades
Número CAS |
133528-81-1 |
|---|---|
Fórmula molecular |
C13H9ClN2O3 |
Peso molecular |
276.67 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-3-imidazol-1-yl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-3-1-9(2-4-10)13(19)11(7-12(17)18)16-6-5-15-8-16/h1-8H,(H,17,18) |
Clave InChI |
IEWXROSAUIAALK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(=CC(=O)O)N2C=CN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)




![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)




